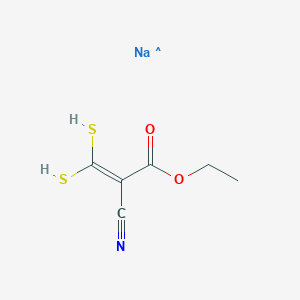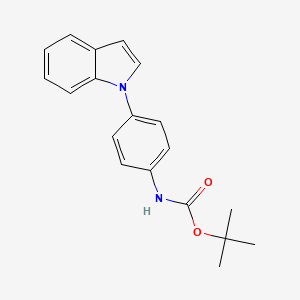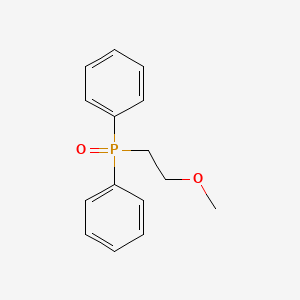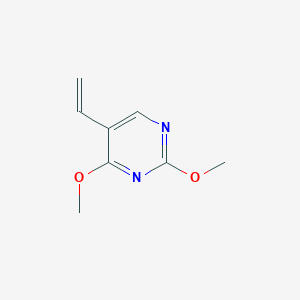![molecular formula C10H9NOS B14131889 3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
3-[(Thiophen-3-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Thienyl)amino]-phenol is an organic compound that features a phenol group substituted with an amino group attached to a thiophene ring Thiophene is a five-membered heterocyclic compound containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Thienyl)amino]-phenol typically involves the reaction of 3-aminothiophene with phenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-aminothiophene attacks the phenol ring, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 3-[(3-Thienyl)amino]-phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: 3-[(3-Thienyl)amino]-phenol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino or alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Thienyl)amino]-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Thienyl)amino]-phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Thiophene: A basic heterocyclic compound containing sulfur.
Phenol: A simple aromatic compound with a hydroxyl group.
3-Aminothiophene: A thiophene derivative with an amino group.
Comparison: 3-[(3-Thienyl)amino]-phenol is unique due to the combination of a phenol group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to thiophene and phenol, this compound exhibits enhanced reactivity and potential biological activities due to the presence of both functional groups.
Eigenschaften
Molekularformel |
C10H9NOS |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
3-(thiophen-3-ylamino)phenol |
InChI |
InChI=1S/C10H9NOS/c12-10-3-1-2-8(6-10)11-9-4-5-13-7-9/h1-7,11-12H |
InChI-Schlüssel |
ZHWAHSHHIYRKLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)

![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)

![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)



![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)

